molecular formula C16H17ClN2O4S B411559 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide

Cat. No.: B411559
M. Wt: 368.8g/mol
InChI Key: HLSMXVINVRSVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide is an organic compound with a complex structure that includes a chloro, methoxy, and methylsulfonyl group attached to an aniline moiety, which is further connected to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-methoxyaniline to introduce a nitro group.

    Reduction: Reduction of the nitro group to form 2-methoxyaniline.

    Chlorination: Chlorination of 2-methoxyaniline to introduce a chloro group.

    Sulfonation: Sulfonation to introduce the methylsulfonyl group.

    Acylation: Acylation with phenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-4-(methylsulfonyl)aniline: Shares similar functional groups but lacks the phenylacetamide moiety.

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar core structure but with different substituents.

Uniqueness

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-9-8-12(17)10-14(15)19(24(2,21)22)11-16(20)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

HLSMXVINVRSVDG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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